

A Comprehensive Technical Guide to 2-Cyclohexylideneacetic Acid: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: **2-Cyclohexylideneacetic acid**

Cat. No.: **B074993**

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An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Scaffold

2-Cyclohexylideneacetic acid (CAS No. 1552-91-6) is a versatile bifunctional molecule that has garnered interest in various fields of chemical research.^{[1][2][3]} Its structure, featuring a carboxylic acid and an α,β -unsaturated system anchored by a cyclohexane ring, provides a unique combination of reactivity and rigidity, making it a valuable building block in organic synthesis.^[1] This guide offers an in-depth exploration of **2-cyclohexylideneacetic acid**, from its synthesis and detailed spectroscopic characterization to its emerging applications in medicinal chemistry and materials science. For researchers and drug development professionals, understanding the nuances of this compound can unlock new avenues for the design and synthesis of novel molecules with tailored properties.

Physicochemical Properties

A clear understanding of the fundamental properties of **2-cyclohexylideneacetic acid** is essential for its effective use in research and development. The key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |
|-------------------|---|---|
| CAS Number | 1552-91-6 | [1] [4] |
| Molecular Formula | C ₈ H ₁₂ O ₂ | [4] |
| Molecular Weight | 140.18 g/mol | [4] [5] |
| Melting Point | 91-94 °C | [4] [6] |
| Boiling Point | 105-106 °C at 2 Torr | [4] |
| Appearance | White to off-white solid | [4] |
| pKa (Predicted) | 4.25 ± 0.41 | [4] |
| Solubility | Slightly soluble in acetonitrile and chloroform | [4] |

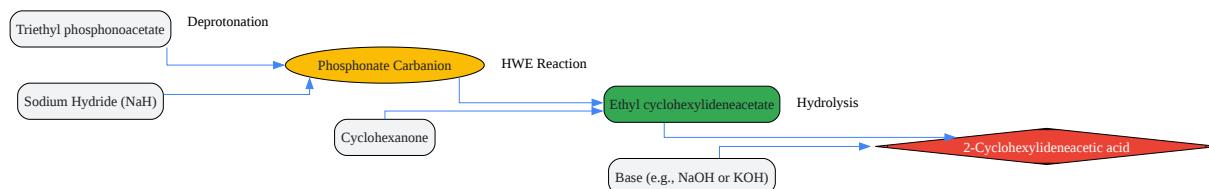
Synthesis of 2-Cyclohexylideneacetic Acid: A Tale of Two Reactions

The synthesis of α,β -unsaturated carboxylic acids like **2-cyclohexylideneacetic acid** is a cornerstone of modern organic chemistry. Among the various methods, the Horner-Wadsworth-Emmons (HWE) and Wittig reactions stand out as the most reliable and widely adopted strategies. These reactions offer a high degree of control over the formation of the carbon-carbon double bond, a critical feature of the target molecule.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route

The Horner-Wadsworth-Emmons reaction is often the method of choice for the synthesis of α,β -unsaturated esters due to its high efficiency and the ease of removal of byproducts. This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphorus ylide used in the Wittig reaction, allowing it to react readily with ketones like cyclohexanone. The water-soluble nature of the phosphate byproduct simplifies the purification process, a significant advantage in both laboratory and industrial settings.

The synthesis of **2-cyclohexylideneacetic acid** via the HWE reaction is a two-step process: the olefination of cyclohexanone to form the ethyl ester, followed by hydrolysis of the ester to yield the final carboxylic acid.



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Caption: Horner-Wadsworth-Emmons synthesis of **2-Cyclohexylideneacetic acid**.

The following protocol is adapted from the robust and well-vetted procedure published in *Organic Syntheses*, a testament to its reliability and reproducibility.[7][8]

Step 1: Formation of the Phosphonate Carbanion

- A dry, 500-mL, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.
- The flask is charged with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.
- To this stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over a 45–50 minute period, maintaining the temperature at 30–35 °C. Vigorous hydrogen evolution will be observed.
- After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure the complete formation of the carbanion.

Causality Behind Experimental Choices:

- Dry Conditions and Inert Atmosphere: Sodium hydride is a highly reactive base that reacts violently with water. The nitrogen atmosphere prevents the quenching of the base and the highly reactive carbanion intermediate.
- Controlled Addition and Temperature: The reaction is exothermic. Slow addition of the phosphonate and cooling, if necessary, prevents a runaway reaction. Maintaining the temperature below 35 °C ensures the stability of the carbanion.

Step 2: Reaction with Cyclohexanone

- To the solution of the phosphonate carbanion, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over a 30–40 minute period.
- The temperature is maintained at 20–30 °C using an ice bath as needed. A gummy precipitate of sodium diethyl phosphate will form.
- The mixture is then heated to 60–65 °C for 15 minutes to drive the reaction to completion.
- After cooling to 15–20 °C, the benzene solution is decanted from the precipitate. The precipitate is washed with several portions of warm benzene.
- The combined benzene solutions are distilled to remove the solvent, and the resulting crude product is purified by vacuum distillation to yield ethyl cyclohexylideneacetate.

Causality Behind Experimental Choices:

- Controlled Addition of Cyclohexanone: This prevents side reactions and ensures a controlled reaction rate.
- Heating Step: A brief period of heating ensures the reaction goes to completion, maximizing the yield.
- Workup: The washing of the phosphate precipitate with warm benzene is crucial for recovering the product that may be entrapped in the gummy solid.

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction.

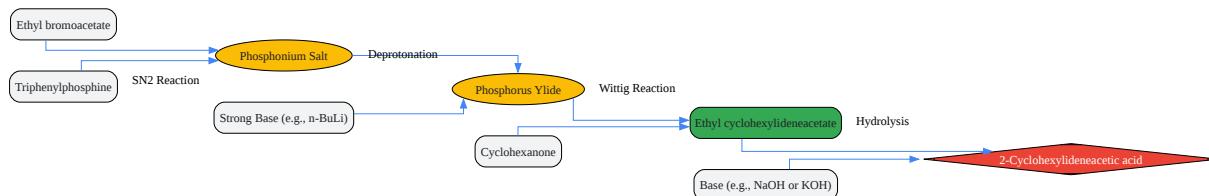
- Ethyl cyclohexylideneacetate is dissolved in a suitable solvent such as ethanol.
- An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide (1.5-2 equivalents), is added.
- The mixture is heated at reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is dissolved in water and washed with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-acidic impurities.
- The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, until a pH of 1-2 is reached, leading to the precipitation of **2-cyclohexylideneacetic acid**.
- The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices:

- Use of Excess Base: This ensures the complete hydrolysis of the ester.
- Refluxing: Heating the reaction mixture increases the rate of the hydrolysis reaction.
- Acidification: The carboxylic acid is liberated from its carboxylate salt by protonation with a strong acid.

The Wittig Reaction: An Alternative Approach

The Wittig reaction provides an alternative route to **2-cyclohexylideneacetic acid**. This reaction involves the use of a phosphorus ylide, which is typically prepared by treating a phosphonium salt with a strong base. While a powerful tool for alkene synthesis, the Wittig reaction can sometimes be less satisfactory for preparing α,β -unsaturated esters compared to the HWE reaction, and the removal of the triphenylphosphine oxide byproduct can be challenging.



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Caption: Wittig reaction pathway for the synthesis of **2-Cyclohexylideneacetic acid**.

Spectroscopic Characterization

Accurate characterization of **2-cyclohexylideneacetic acid** is paramount for its use as a building block and for the identification of its derivatives. The following sections detail the expected spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-cyclohexylideneacetic acid** provides key information about the proton environment in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|-----------------------------------|-----------------|-------------|---|
| ~11.5 - 12.5 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~5.6 - 5.8 | Singlet | 1H | Vinylic proton (=CH-) |
| ~2.8 - 3.0 | Multiplet | 2H | Allylic protons on the cyclohexane ring |
| ~2.1 - 2.3 | Multiplet | 2H | Allylic protons on the cyclohexane ring |
| ~1.5 - 1.7 | Multiplet | 6H | Remaining cyclohexane ring protons |

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum complements the ^1H NMR data by providing information about the carbon skeleton.

| Chemical Shift (δ) (ppm) | Assignment |
|-----------------------------------|---|
| ~172 | Carboxylic acid carbonyl carbon (-COOH) |
| ~160 | Quaternary vinylic carbon (=C) |
| ~115 | Vinylic carbon (=CH) |
| ~38 | Allylic carbon of the cyclohexane ring |
| ~30 | Allylic carbon of the cyclohexane ring |
| ~28 | Cyclohexane ring carbon |
| ~27 | Cyclohexane ring carbon |
| ~26 | Cyclohexane ring carbon |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in **2-cyclohexylideneacetic acid**.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---|
| 2500-3300 | Broad | O-H stretch of the carboxylic acid |
| 1680-1710 | Strong | C=O stretch of the carboxylic acid |
| 1640-1650 | Medium | C=C stretch of the α,β -unsaturated system |
| ~1430 | Medium | O-H bend of the carboxylic acid |
| ~1250 | Strong | C-O stretch of the carboxylic acid |

Applications in Research and Development

The unique structural features of **2-cyclohexylideneacetic acid** make it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry and Drug Development

The α,β -unsaturated carbonyl moiety is a well-known Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules.^[9] This reactivity can be harnessed to design covalent inhibitors of specific enzymes or receptors. Furthermore, the cyclohexyl group provides a lipophilic scaffold that can be modified to optimize pharmacokinetic and pharmacodynamic properties.

While direct pharmaceutical applications of **2-cyclohexylideneacetic acid** are not widely reported, its derivatives have shown promise. For instance, various acetic acid derivatives have been explored for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).^[10] The general class of α,β -unsaturated carboxylic acids has also

been investigated for a range of biological activities, including antifungal and immunosuppressive effects.[\[7\]](#)[\[11\]](#)

The potential for **2-cyclohexylideneacetic acid** as a scaffold in drug discovery lies in its ability to be readily derivatized. The carboxylic acid can be converted to amides, esters, and other functional groups, while the double bond and the cyclohexane ring offer sites for further modification. This allows for the creation of libraries of compounds for screening against various biological targets.

Mechanism of Action Considerations: The electrophilic nature of the α,β -unsaturated system in **2-cyclohexylideneacetic acid** and its derivatives suggests a potential mechanism of action involving covalent modification of biological targets.[\[2\]](#)[\[9\]](#) This can lead to irreversible inhibition of enzymes or modulation of protein function. For example, the Michael addition of a cysteine residue in an enzyme's active site to the double bond of the molecule is a common mechanism for covalent inhibitors.

Materials Science and Polymer Chemistry

The presence of a polymerizable double bond and a functional carboxylic acid group makes **2-cyclohexylideneacetic acid** a potential monomer for the synthesis of functional polymers. The carboxylic acid can be used to introduce hydrophilicity, provide sites for cross-linking, or be further functionalized post-polymerization. The bulky cyclohexyl group can influence the physical properties of the resulting polymer, such as its glass transition temperature and mechanical strength.

Although not extensively documented, potential applications in materials science could include:

- **Functional Polymers:** Copolymerization of **2-cyclohexylideneacetic acid** with other monomers could lead to polymers with pendant carboxylic acid groups. These groups can be used to modify the surface properties of materials, chelate metal ions, or attach biomolecules.
- **Biodegradable Materials:** The ester linkages that can be formed from the carboxylic acid group could be susceptible to hydrolysis, potentially leading to the development of biodegradable polymers.

- **Resins and Coatings:** The reactivity of the double bond and the carboxylic acid could be utilized in the formulation of cross-linkable resins and coatings.

Conclusion

2-Cyclohexylideneacetic acid is a valuable and versatile building block in organic synthesis. Its straightforward and high-yielding synthesis, primarily through the Horner-Wadsworth-Emmons reaction, makes it readily accessible. The presence of multiple reactive sites—the carboxylic acid, the α,β -unsaturated system, and the cyclohexane ring—provides a rich platform for the development of a diverse range of molecules. While its direct applications are still emerging, its potential as a core scaffold in drug discovery and a functional monomer in materials science is significant. This guide provides a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule in their respective fields.

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